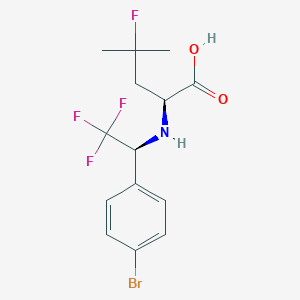

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid

Übersicht

Beschreibung

Synthesis Analysis

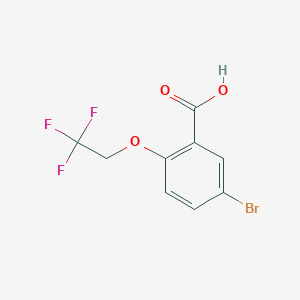

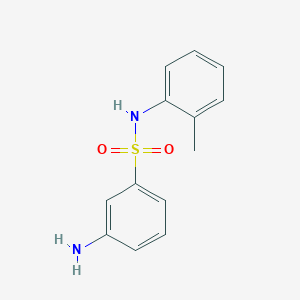

The synthesis of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid can be achieved from 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid . A detailed preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid is available in a patent .Molecular Structure Analysis

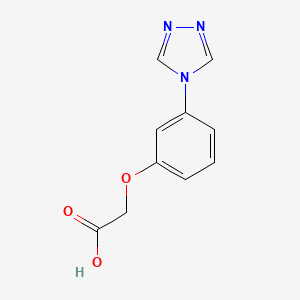

The molecular formula of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid is C9H6BrF3O3. For more detailed structural information, you may refer to databases like NIST Chemistry WebBook .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid include a molecular weight of 299.04 g/mol. More detailed properties like melting point, boiling point, and density can be found in databases like ChemicalBook .Wissenschaftliche Forschungsanwendungen

Industrial Process Scale-Up

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound to 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, is crucial in synthesizing a family of SGLT2 inhibitors for diabetes therapy. A practical and scalable industrial process has been developed, involving steps like nitration, hydrolysis, and bromination, demonstrating cost-effectiveness and high yield (Zhang et al., 2022).

Synthesis and Biological Activity

A study on the synthesis of a compound incorporating a similar structure, 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid, and its Cd(II) complex has shown potential in antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).

Chemical Synthesis Techniques

Research on the generation of arynes from 1-bromo-2-(trifluoromethoxy)benzene and similar compounds has advanced the synthesis of naphthalenes and naphthols, highlighting the versatility of such compounds in organic synthesis (Schlosser & Castagnetti, 2001).

Larvicidal Activity

Oxadiazole derivatives synthesized from 5-bromo-2-(trifluoromethoxy)benzoic acid exhibited significant larvicidal activity against Culex quinquefasciatus mosquitoes, indicating potential applications in pest control (Santhanalakshmi et al., 2022).

Crystallographic and Electronic Structure Studies

Crystallographic studies of benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, help understand molecular structures, intermolecular interactions, and electronic properties, which are essential for material science and pharmaceutical applications (Pramanik et al., 2019).

Eigenschaften

IUPAC Name |

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCGQOBRDPREGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B3157164.png)

![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)

![O-[(3,4-dichlorophenyl)methyl]hydroxylamine](/img/structure/B3157231.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/structure/B3157255.png)